molecular formula C11H11N3O4 B2589559 (1R,2S,5S)-3-(3-nitro-2-pyridinyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 956270-06-7

(1R,2S,5S)-3-(3-nitro-2-pyridinyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No. B2589559
CAS RN: 956270-06-7
M. Wt: 249.226
InChI Key: BIWRJKPISBSCHS-BHNWBGBOSA-N
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Description

(1R,2S,5S)-3-(3-nitro-2-pyridinyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, also known as (1R,2S,5S)-(-)-3-Nitroquinuclidine-2-carboxylic acid, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a chiral bicyclic lactam that has a unique structure and possesses interesting properties that make it useful in various research fields.

Scientific Research Applications

Synthesis Techniques and Applications

Stereoselective Synthesis
The stereoselective and scalable synthesis of azabicyclohexane derivatives is a critical aspect of research in this domain. The control over the stereoselectivity of cyclopropanation steps, critical for achieving desired structural configurations, underscores the importance of intricate chemical manipulations in the synthesis of complex organic molecules (Wang et al., 2013).

Cyclopropanation and Cycloaddition Reactions
Innovative methods for the synthesis of 3-azabicyclohexanes involve intramolecular cyclopropanation of N-allyl enamine carboxylates, demonstrating the utility of cyclopropylmagnesium carbenoids in forming highly substituted pyridines and achieving diastereoselective reduction to 3-azabicyclohexanes (K. K. Toh et al., 2014).

Enantiopure Bicyclic Systems
Research also highlights the preparation of enantiopure azabicyclo[2.2.1]heptane carboxylic acids, emphasizing their role in enhancing the enantioselectivity of organocatalytic reactions. This demonstrates the potential of constrained bicyclic systems in improving reaction selectivity over their monocyclic analogs (A. Armstrong et al., 2009).

Antimalarial Activity
The synthesis of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives and their evaluation for antimalarial activity illustrates the biomedical relevance of azabicyclohexane compounds. These derivatives show potential against P. falciparum, demonstrating the intersection of organic synthesis and therapeutic application (Nongpanga Ningsanont et al., 2003).

properties

IUPAC Name

(1R,2S,5S)-3-(3-nitropyridin-2-yl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c15-11(16)9-7-4-6(7)5-13(9)10-8(14(17)18)2-1-3-12-10/h1-3,6-7,9H,4-5H2,(H,15,16)/t6-,7-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWRJKPISBSCHS-BHNWBGBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(N(C2)C3=C(C=CC=N3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]1[C@H](N(C2)C3=C(C=CC=N3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S,5S)-3-(3-nitro-2-pyridinyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

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